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Compound of Interest

Compound Name: Fangchinoline

Cat. No.: B191232

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid predominantly isolated from the root of
Stephania tetrandra S. Moore. This natural compound has garnered significant attention within
the scientific community due to its diverse pharmacological activities, including anti-
inflammatory, anticancer, and neuroprotective effects. This technical guide provides a
comprehensive overview of the structural characteristics and chemical properties of
fangchinoline, intended to serve as a foundational resource for researchers engaged in
natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

Fangchinoline possesses a complex macrocyclic structure containing two isoquinoline units
linked by two ether bridges. Its chemical identity is well-established through various
spectroscopic and analytical techniques.

Table 1: Structural and Identification Data for Fangchinoline
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Parameter Value Reference
Chemical Formula C37H40N206 [1112]
Molecular Weight 608.72 g/mol [1][2]
(1S,14S)-9,20,25-trimethoxy-
15,30-dimethyl-7,23-dioxa-
15,30-
diazaheptacyclo[22.6.2.23,5.18,
IUPAC Name 12 714 18 027 31 022 33|hexatriacon [2]
ta-
3(36),4,6(35),8,10,12(34),18,2
0,22(33),24,26,31-dodecaen-
21-ol
CAS Number 436-77-1 [1]
Appearance White to light yellow powder [1]

Stereochemistry

(1S, 14S)

[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of fangchinoline is essential for

its formulation, delivery, and assessment of its biological activity.

Table 2: Physicochemical Properties of Fangchinoline
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Property Value Reference
Melting Point 237-239 °C

Boiling Point 709.7 £ 60.0 °C at 760 mmHg

Solubility DMSO: 50 mg/mL

In vivo formulation 1: > 2.08
mg/mL in 10% DMSO, 40%
PEG300, 5% Tween-80, 45%

saline

In vivo formulation 2: = 2.08
mg/mL in 10% DMSO, 90%

corn olil
pKa Data not available

Store at -20°C, protect from
Storage light. In solvent: -80°C for 6

months, -20°C for 1 month.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of
fangchinoline.

Table 3: Spectroscopic Data for Fangchinoline
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Technique

Data

Reference

UV-Vis Spectroscopy

Amax: Data not available

1H NMR (400 MHz, CDCls)

o (ppm): 8.16 (2H, dd, J = 2.0,
8.0 Hz), 7.78 (1H, s), 7.47 (2H,
t, J =15.2 Hz), 7.34 (2H, m),
7.10 (1H, s), 6.60 (1H, s), 6.44
(1H, s), 6.39 (1H, s), 6.24 (1H,
m), 5.57 (1H, s), 3.92 (3H, s),
3.69 (3H, s), 3.55 (3H, m), 3.48
(3H, s), 3.41-2.36 (9H, m),
2.17 (3H, s), 1.89 (2H, m), 1.26
(8H, s)

13C NMR (100 MHz, CDCls)

o (ppm): 163.8, 153.7, 149.5,
147.0, 142.8, 134.9, 134.8,
133.1, 132.7, 132.5, 130.4,
130.0, 130.0, 128.9, 128.9,
128.3, 128.3, 128.3, 128.0,
128.0, 122.8, 122.3, 122.2,
121.8,120.7, 116.0, 115.7,
112.8,112.5,111.5, 64.0,
61.4, 56.2, 56.2, 56.1, 45.6,
44.0,42.4, 41.9, 41.6, 41.3,
29.8, 24.6, 22.8

Mass Spectrometry (LC-MS)

Precursor m/z [M+H]*:
609.298

Key Signaling Pathways Modulated by

Fangchinoline

Fangchinoline exerts its biological effects by modulating several critical cellular signaling

pathways. These interactions are central to its potential therapeutic applications.

Akt/GSK-3B/Cyclin D1 Signaling Pathway
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Fangchinoline has been shown to inhibit the proliferation of cancer cells by suppressing the
Akt/GSK-3[/Cyclin D1 signaling pathway.[3] It decreases the phosphorylation of both Akt and
GSK-3[.[3] The inactivation of GSK-3[3 leads to a decrease in the phosphorylation of Cyclin
D1, marking it for degradation and subsequently causing cell cycle arrest at the G1 phase.[3][4]

[5]16]
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Fangchinoline's inhibition of the Akt/GSK-3(/Cyclin D1 pathway.
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ATF4-Noxa-DR5 Apoptosis Pathway

Fangchinoline can induce apoptosis in cancer cells through the transactivation of Activating
Transcription Factor 4 (ATF4).[7][8][9] This leads to the upregulation of the pro-apoptotic
protein Noxa and Death Receptor 5 (DRS5), thereby triggering both the intrinsic and extrinsic

apoptotic pathways.[7][8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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